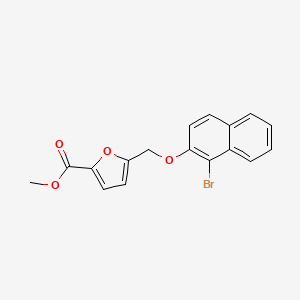

Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate

Description

Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate is a furan-2-carboxylate ester derivative featuring a bromonaphthyloxy-methyl substituent at the 5-position of the furan ring. The bromine atom at the naphthalene ring likely enhances electronic withdrawal, influencing reactivity and intermolecular interactions.

Synthetically, similar compounds are prepared via nucleophilic substitutions or coupling reactions. For example, methyl 5-(chloromethyl)furan-2-carboxylate has been used in adamantane derivatives through coupling with thioethers , while Meerwein arylation is employed for nitro- and fluoro-substituted analogs . The bromonaphthyl group may require specialized arylation or Ullmann-type coupling conditions.

Potential applications can be inferred from structurally related furan carboxylates. For instance, methyl 5-(4-bromophenyl)furan-2-carboxylate (CAS 52939-02-3) and methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate exhibit antimicrobial and cytotoxic activities, suggesting the bromonaphthyl derivative could have bioactivity in similar domains.

Properties

IUPAC Name |

methyl 5-[(1-bromonaphthalen-2-yl)oxymethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO4/c1-20-17(19)15-9-7-12(22-15)10-21-14-8-6-11-4-2-3-5-13(11)16(14)18/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZUNEKSJVPRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)COC2=C(C3=CC=CC=C3C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate typically involves the reaction of 1-bromonaphthalene with furan-2-carboxylic acid derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Oxidation: Potassium permanganate in acetone.

Reduction: Sodium borohydride in methanol.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate

Major Products Formed

Nucleophilic Substitution: Various substituted naphthalenes.

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduced furan derivatives.

Coupling Reactions: Biaryl compounds

Scientific Research Applications

Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Key Comparisons :

Substituent Effects :

- Bromonaphthyl vs. Bromophenyl : The naphthalene system extends conjugation, increasing molecular rigidity and π-stacking propensity compared to phenyl .

- Bromo vs. Nitro/Fluoro : Bromine’s larger atomic radius and polarizability enhance halogen bonding and hydrophobic interactions, whereas nitro/fluoro groups prioritize electronic effects (e.g., electron withdrawal in ).

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 361.19 g/mol. Its structure features a furan ring substituted with a carboxylate group and a bromonaphthyl moiety, which contributes to its unique reactivity and biological activity profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 361.19 g/mol |

| Structural Features | Furan ring, bromonaphthyl |

| Potential Applications | Pharmacological studies |

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of furan derivatives with brominated naphthyl compounds. This complexity in synthesis reflects the compound's potential for diverse applications in medicinal chemistry.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related furan derivatives have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells).

In one study, derivatives of methyl 5-hydroxymethyl-2-furan carboxylate demonstrated IC50 values indicating potent activity against HeLa cells, with some derivatives achieving IC50 values as low as 62.37 µg/mL . This suggests that the structural features of furan derivatives play a crucial role in their biological potency.

Antibacterial Activity

This compound may also exhibit antibacterial properties. The presence of the furan moiety is known to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL against Staphylococcus aureus .

Case Studies

Several studies have focused on the biological activities of furan derivatives, providing insights into their mechanisms of action:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various furan derivatives on cancer cell lines. The results indicated that structural modifications significantly influenced their potency, with some compounds showing enhanced activity due to specific substituents .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of furan derivatives against multiple bacterial strains. The findings highlighted the importance of the furan ring in enhancing bioactivity, suggesting that modifications could lead to novel antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis involves coupling bromonaphthol derivatives with furan-carboxylate intermediates. A base (e.g., triethylamine) is typically used to deprotonate the hydroxyl group of 1-bromonaphthalen-2-ol, facilitating nucleophilic substitution with a chloromethylfuran precursor. Reaction optimization includes solvent selection (e.g., DMF or THF), temperature control (60–80°C), and monitoring via TLC/HPLC . Scalability can be improved using continuous flow reactors to enhance yield reproducibility .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions and absence of byproducts.

- HRMS for molecular weight verification (e.g., expected [M+H]+ ion).

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid solvent interference. Solubility challenges in aqueous media may require co-solvents (e.g., cyclodextrins) or sonication .

Advanced Research Questions

Q. How does the bromonaphthyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom at the naphthyl position serves as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/water mixtures. Monitor regioselectivity using GC-MS to detect biaryl byproducts .

Q. What strategies resolve contradictory biological activity data (e.g., IC₅₀ variability) across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, incubation time). Standardize protocols:

- Use isogenic cell lines and control compounds (e.g., doxorubicin for cytotoxicity).

- Perform dose-response curves in triplicate.

- Validate target engagement via SPR (surface plasmon resonance) or microscale thermophoresis .

Q. How can computational modeling predict the compound’s interactions with enzymatic targets (e.g., kinases)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding poses. Use the crystal structure of homologous enzymes (e.g., PDB ID 1ATP for ATP-binding sites). Validate predictions with in vitro inhibition assays and mutagenesis studies .

Q. What are the design principles for synthesizing derivatives to improve metabolic stability?

- Methodological Answer : Replace labile ester groups with amides or heterocycles (e.g., oxadiazoles). Introduce electron-withdrawing substituents (e.g., -CF₃) to reduce oxidative metabolism. Assess stability in liver microsomes (human/rat) and monitor degradation via LC-MS .

Critical Analysis of Contradictory Evidence

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 70% vs. 50%) may stem from purification methods (column chromatography vs. recrystallization) or solvent quality .

- Biological Activity : Fluorine vs. bromine substituents can alter pharmacokinetics; always contextualize data with substituent electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.